1-(4-(tert-butyl)phenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Overview
Description
1-(4-(tert-butyl)phenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C27H23N3O2 and its molecular weight is 421.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of pyrazolo[3,4-c]quinolines and related heterocyclic systems has been extensively studied due to their relevance in pharmaceuticals and materials science. For example, Nagarajan and Shah (1992) described the synthesis of pyrazolo[3,4-c]quinoline derivatives, highlighting the versatility of these compounds in organic synthesis K. Nagarajan, R. Shah, 1992. Similarly, Bakhite (2001) explored the synthesis of new pyrazolo[3,4-b]quinolines and related compounds, demonstrating the potential of these molecules in the development of novel heterocyclic frameworks E. A. Bakhite, 2001.
Pharmaceutical Applications
Isoindolinone derivatives, including those related to pyrazoloquinoline structures, have been identified as important pharmaceutical building blocks. Sun et al. (2012) developed a copper(II)-catalyzed synthesis method for isoindolinone derivatives, highlighting their significance in medicinal chemistry L. Sun, T. Zeng, D.-F. Jiang, L. Dai, C.‐J. Li, 2012.
Materials Science Applications
Pyrazolo[3,4-b]quinoline derivatives are also recognized for their potential in materials science, particularly in the development of organic fluorescent materials. Mu et al. (2010) investigated the fluorescence quenching of a pyrazolo[3,4-b]quinoline derivative, providing insights into their applications in light-emitting devices Linping Mu, Z. He, X. Kong, G. Hui, M. Xu, C. Liang, X. Jing, A. Danel, E. Kulig, 2010.
Environmental Chemistry
The development of green chemistry methods for synthesizing heterocyclic compounds has gained attention. Rajesh et al. (2011) described an L-proline-catalyzed "on water" synthesis method for benzo[h]pyrazolo[3,4-b]quinolines, emphasizing the environmental benefits of this approach S. Rajesh, B. D. Bala, S. Perumal, J. Menéndez, 2011.
Mechanism of Action
Mode of Action
The mode of action of this compound is currently unknown. Given its complex structure, it’s likely that it interacts with its targets in a unique manner, potentially altering their function or activity .
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of pathways, suggesting that this compound may have broad biological activity .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially influence its activity .
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c1-27(2,3)18-9-11-19(12-10-18)30-26-20-13-23-24(32-16-31-23)14-22(20)28-15-21(26)25(29-30)17-7-5-4-6-8-17/h4-15H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGINUGNNRMKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=N2)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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